4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a phenyl group and a pyrazine-carbonyl-piperidine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Attachment of the pyrazine-carbonyl-piperidine moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperazine-4-yl]methoxy}pyrimidine
- 4-phenyl-6-{[1-(pyrazine-2-carbonyl)homopiperazine-4-yl]methoxy}pyrimidine
Uniqueness
4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(19-13-22-8-9-23-19)26-10-6-16(7-11-26)14-28-20-12-18(24-15-25-20)17-4-2-1-3-5-17/h1-5,8-9,12-13,15-16H,6-7,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVYVFFBLTXGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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